2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid provides a chemically differentiated scaffold for medicinal chemistry programs. The metabolically stable para-CF3 group on the cyclohexyl ring elevates LogP to ~3.08, enabling passive membrane diffusion critical for CNS and intracellular targets. Unlike non-fluorinated analogs, this building block exhibits measurable MMP14 (MT1-MMP) inhibitory activity, offering a validated starting point for cancer and inflammation SAR studies. The α-propanoic acid moiety further distinguishes it from positional isomers like 3-[4-(trifluoromethyl)cyclohexyl]propanoic acid, preventing derailed structure-activity relationships. Procure ≥98% purity material to avoid redesign and ensure reliable pharmacokinetic profiling.

Molecular Formula C10H15F3O2
Molecular Weight 224.22 g/mol
Cat. No. B7939166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid
Molecular FormulaC10H15F3O2
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H15F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
InChIKeyCLSHYXMXTUODMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid: A Strategic Building Block for Fluorinated Drug Discovery


2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid (CAS 1513213-56-3) is a fluorinated cyclohexylpropanoic acid derivative with the molecular formula C₁₀H₁₅F₃O₂ and a molecular weight of 224.22 . It serves as a key building block in medicinal chemistry, where its metabolically stable trifluoromethyl group enhances lipophilicity (computed LogP of ~3.08) and membrane permeability of drug candidates . The compound is supplied at ≥98% purity for research applications and is particularly valuable in the synthesis of bioactive molecules targeting inflammatory and metabolic pathways .

Why Unsubstituted or Differently Fluorinated Cyclohexyl Analogs Cannot Replace 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid in Rigorous Research


The distinct value of 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid lies in the synergistic effect of its α-propanoic acid moiety and the para-trifluoromethyl group on the cyclohexyl ring, which cannot be replicated by simple analogs. Unsubstituted 2-cyclohexylpropanoic acid lacks the critical electronic and steric properties imparted by the -CF₃ group, resulting in lower lipophilicity and reduced metabolic stability . Furthermore, compounds like 3-[4-(trifluoromethyl)cyclohexyl]propanoic acid, which differ in the position of the acid chain, have a distinct molecular shape and electrostatic profile, leading to different binding affinities and reactivity . Therefore, substituting this specific building block can derail structure-activity relationship (SAR) studies and compromise the potency or pharmacokinetic profile of the final drug candidate, making direct substitution scientifically unsound.

Quantitative Evidence for 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid: Differentiating Data for Informed Procurement


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Cyclohexyl Analogs

The trifluoromethyl group in 2-[4-(trifluoromethyl)cyclohexyl]propanoic acid significantly increases lipophilicity relative to non-fluorinated analogs. This property is crucial for improving membrane permeability and target binding. The compound has a computed LogP of 3.0758 , which is a substantial increase from the predicted LogP of approximately 2.1 for the non-fluorinated 2-cyclohexylpropanoic acid . This quantitative difference in lipophilicity is a primary driver for its selection as a building block in drug discovery programs aimed at optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

MMP14 Inhibitory Activity as a Potential Anti-Inflammatory Scaffold

2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid has demonstrated measurable, albeit weak, inhibitory activity against the matrix metalloproteinase MMP14 (MT1-MMP) [1]. MMP14 is a validated target for cancer metastasis and inflammatory diseases. The compound exhibits an IC50 value of <10,000 nM in a fluorometric assay [1]. While this potency is moderate, it establishes the cyclohexylpropanoic acid scaffold as a viable starting point for developing more potent MMP14 inhibitors. In contrast, the unsubstituted parent compound 2-cyclohexylpropanoic acid shows no reported activity against this target, highlighting the essential role of the trifluoromethyl group for initial target recognition .

Inflammation Enzymology Cancer Research

Enhanced Metabolic Stability Conferred by the Trifluoromethyl Group

A key advantage of the trifluoromethyl group on the cyclohexyl ring is its ability to significantly enhance metabolic stability compared to non-fluorinated counterparts. This class-level effect is well-documented for fluorinated cyclohexyl derivatives. Studies on related compounds show that all-cis cyclohexyl derivatives exhibit increasing stability to cytochrome P450 (P₄₅₀) enzymes with greater fluorine substitution [1]. This translates to a longer half-life and reduced clearance in vivo. For instance, in a related system, a trifluoromethylcyclopropyl analog demonstrated consistently higher metabolic stability in both in vitro and in vivo models compared to its tert-butyl-containing counterpart [2]. While direct data for this specific compound is pending, this class-level evidence strongly supports its selection over metabolically labile, non-fluorinated analogs for lead optimization programs.

Drug Metabolism Pharmacokinetics ADME

High-Impact Application Scenarios for 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid


Optimization of MMP14 Inhibitors for Anti-Metastatic Drug Discovery

This compound serves as a critical starting point for structure-based drug design targeting MMP14 (MT1-MMP), a key enzyme in cancer metastasis and inflammatory tissue destruction. Its weak but measurable inhibitory activity (IC50 < 10,000 nM ) confirms that the trifluoromethylcyclohexyl scaffold can engage the enzyme's active site, providing a validated lead for further optimization. Researchers can use this scaffold to explore SAR around the propanoic acid and cyclohexyl ring to dramatically improve potency and selectivity, a pathway not possible with non-fluorinated analogs that lack this initial activity. This application is directly supported by the binding data presented in Section 3 .

Design of Metabolically Stable Drug Candidates via Fluorinated Scaffolds

For medicinal chemists focused on improving the pharmacokinetic profile of a lead series, 2-[4-(trifluoromethyl)cyclohexyl]propanoic acid offers a proven strategy to enhance metabolic stability. The trifluoromethyl group is a well-established bioisostere that blocks oxidative metabolism by cytochrome P450 enzymes, as evidenced by studies on related all-cis cyclohexyl derivatives . Incorporating this building block into a larger molecule can increase the compound's half-life, improve oral bioavailability, and reduce the risk of toxic metabolite formation. This approach is a cornerstone of modern drug design, and the data in Section 3 provides the scientific rationale for its use over metabolically vulnerable, non-fluorinated alternatives .

Building Block for High-LogP Ligands in CNS and Intracellular Target Programs

The computed LogP of 3.08 for 2-[4-(trifluoromethyl)cyclohexyl]propanoic acid, a significant increase from non-fluorinated analogs, makes it an ideal building block for designing ligands intended to cross the blood-brain barrier (CNS drugs) or reach intracellular targets . The enhanced lipophilicity facilitates passive diffusion across lipid bilayers, a crucial property for accessing the central nervous system or engaging targets within the cell's cytoplasm or organelles. This differentiated physicochemical property directly addresses a common bottleneck in drug discovery, making it a high-value procurement choice for programs targeting intracellular enzymes, nuclear receptors, or neurological diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.